molecular formula C15H16N2O B13685603 3-Naphthalen-2-ylmethyl-piperazin-2-one

3-Naphthalen-2-ylmethyl-piperazin-2-one

Cat. No.: B13685603
M. Wt: 240.30 g/mol
InChI Key: MYLLYGVXNGGEDL-UHFFFAOYSA-N
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Description

3-Naphthalen-2-ylmethyl-piperazin-2-one is a chemical compound with the molecular formula C15H16N2O. It is characterized by the presence of a naphthalene ring attached to a piperazine ring through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-2-ylmethyl-piperazin-2-one typically involves the reaction of naphthalene derivatives with piperazine under specific conditions. One common method is the condensation reaction between 2-naphthylmethyl chloride and piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-2-ylmethyl-piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Naphthalen-2-ylmethyl-piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including neuroprotective effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Naphthalen-2-ylmethyl-piperazin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it has been studied for its ability to modulate neurotransmitter receptors and enzymes. The compound may exert its effects by binding to these targets and altering their activity, leading to therapeutic outcomes such as neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Naphthalen-2-ylmethyl-piperazin-2-one is unique due to its specific structural features, such as the naphthalene ring and the piperazine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

3-(naphthalen-2-ylmethyl)piperazin-2-one

InChI

InChI=1S/C15H16N2O/c18-15-14(16-7-8-17-15)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9,14,16H,7-8,10H2,(H,17,18)

InChI Key

MYLLYGVXNGGEDL-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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